1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one
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Overview
Description
1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C8H11O2PS It is characterized by the presence of a thiophene ring substituted with a dimethylphosphoryl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one typically involves the reaction of thiophene derivatives with phosphorylating agents. One common method includes the phosphorylation of 5-bromo-2-thiophenecarboxaldehyde followed by a subsequent reaction with dimethylphosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the dimethylphosphoryl group directs the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, ethanol, methanol.
Substitution: Electrophiles like bromine, chlorine, and nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. In chemical reactions, the thiophene ring and phosphoryl group play crucial roles in determining the reactivity and selectivity of the compound.
Comparison with Similar Compounds
1-(5-Dimethylphosphoryl)thiophene: Lacks the ethanone moiety, resulting in different reactivity and applications.
1-(5-Dimethylphosphoryl)benzene: Contains a benzene ring instead of a thiophene ring, leading to variations in chemical behavior and uses.
Uniqueness: 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one is unique due to the combination of the thiophene ring and the phosphoryl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties.
Properties
IUPAC Name |
1-(5-dimethylphosphorylthiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2PS/c1-6(9)7-4-5-8(12-7)11(2,3)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAQUFJMSUKZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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